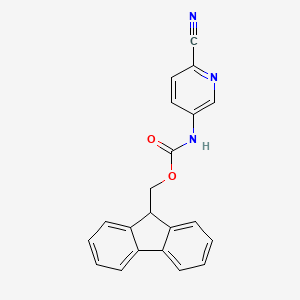

2-Cyano-5-(Fmoc-amino)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c22-11-14-9-10-15(12-23-14)24-21(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSUHFHVCJHDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Cyano 5 Fmoc Amino Pyridine Derivatives

Transformations Involving the Cyano Group

The cyano group at the 2-position of the pyridine (B92270) ring is a versatile functional handle, participating in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which activates it towards nucleophilic attack.

Nucleophilic Additions and Cycloadditions of Nitriles

The carbon atom of the cyano group in 2-cyanopyridine (B140075) derivatives carries a partial positive charge, making it an electrophilic center and a prime target for nucleophiles. wikipedia.org This electrophilicity facilitates nucleophilic addition reactions, where the triple bond of the nitrile is broken. wikipedia.org For instance, hard nucleophiles like organometallic reagents and amides readily attack the 2-position of the pyridine ring. quimicaorganica.org Softer nucleophiles, which may not react with pyridine itself, can react with pyridinium (B92312) salts due to the increased polarity at the 2-position. quimicaorganica.org

The cyano group can also participate in cycloaddition reactions, acting as a dienophile or enophile, although this is less common for unactivated nitriles. nih.govmit.edu Metal-free, formal [2+2+2] cycloaddition strategies have been developed for synthesizing polycyclic pyridine derivatives, where unactivated cyano groups serve as 2-π cycloaddition components in pericyclic cascade mechanisms. nih.govmit.edu One such strategy involves an initial propargylic ene reaction followed by an intramolecular Diels-Alder reaction with the cyano group as the dienophile. nih.govmit.edu An alternative pathway, when the first is blocked, begins with an intramolecular propargylic ene reaction where the cyano group itself functions as the enophilic π-bond. nih.govmit.edu

| Reaction Type | Reactant | Key Feature |

| Nucleophilic Addition | Hard Nucleophiles (e.g., organometallics, amides) | Attack at the electrophilic carbon of the cyano group. quimicaorganica.org |

| Cycloaddition | Dienes, Enes | Unactivated cyano group acts as a dienophile or enophile in pericyclic cascades. nih.govmit.edu |

Cyanopyridine-Aminothiol Click Chemistry

A notable application of the reactivity of the cyano group is in "click chemistry," specifically the reaction between 2-cyanopyridine derivatives and N-terminal cysteine residues in peptides. This reaction proceeds under mild, aqueous conditions and is highly selective. rsc.organu.edu.au The mechanism involves a two-step condensation. Initially, the sulfhydryl group of the cysteine performs a nucleophilic attack on the nitrile carbon, forming a thioimidate intermediate. This is followed by a condensation step to yield a stable dihydrothiazole (thiazoline) ring, with the elimination of ammonia (B1221849). anu.edu.au

This biocompatible macrocyclization strategy is efficient for creating cyclic peptides, which often exhibit enhanced proteolytic stability and biological activity. anu.edu.au The reaction is orthogonal to other proteinogenic amino acids, including internal cysteine residues. anu.edu.au The presence of electron-withdrawing groups on the 2-cyanopyridine moiety can further enhance the reaction efficiency. rsc.org

| Step | Description | Product |

| 1. Nucleophilic Attack | The thiol group of an N-terminal cysteine attacks the electrophilic carbon of the 2-cyano group. | Thioimidate intermediate anu.edu.au |

| 2. Condensation | Intramolecular cyclization occurs with the elimination of ammonia. | Dihydrothiazole (thiazoline) ring anu.edu.au |

Electrophilicity of the Nitrile Group in Chemical Reactivity

The electrophilic character of the nitrile group is a cornerstone of its chemical reactivity. The polarization of the C≡N bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, makes the carbon atom susceptible to attack by a wide range of nucleophiles. wikipedia.org In the context of the pyridine ring, this electrophilicity is further modulated by the electronic properties of the ring itself and any substituents present.

The pyridine ring's inherent electron-deficient nature enhances the electrophilicity of the C-2 position. The cyano group, being electron-withdrawing, further contributes to this effect. This heightened electrophilicity is crucial for reactions like the aforementioned nucleophilic additions and click chemistry. Studies have shown that the reactivity of 2-cyanopyridines can be tuned by introducing other substituents on the pyridine ring. Electron-donating groups can decrease the electrophilicity and slow down reactions, while electron-withdrawing groups can increase it, leading to faster and more efficient transformations. rsc.org

Reactions of the Fmoc-Protected Amino Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability under acidic conditions and its facile removal under mildly basic conditions. The Fmoc-protected amino group at the 5-position of the pyridine ring can undergo several important reactions.

Peptide Coupling Reactions and Amide Bond Formation

The primary role of the Fmoc-protected amino group in this context is to serve as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during the coupling of the subsequent amino acid in the peptide chain. Once the coupling is complete, the Fmoc group is removed to liberate the free amine, which can then participate in the next coupling reaction.

The unnatural amino acid L-3-(2-cyano-4-pyridyl)alanine (Cpa), which contains a cyanopyridine moiety, can be readily incorporated into peptides using standard Fmoc-based SPPS protocols without significant side reactions during coupling and cleavage. anu.edu.au This highlights the compatibility of the Fmoc protecting group with the conditions required for peptide synthesis.

Selective N-Alkylation and Acylation Studies

While the primary use of the Fmoc-amino group is in peptide synthesis, it can also be a site for further functionalization through N-alkylation and N-acylation. Following the removal of the Fmoc group, the resulting free amine can be selectively alkylated or acylated to introduce a variety of substituents. These modifications can be used to alter the properties of the molecule, such as its solubility, lipophilicity, or biological activity. The compatibility of the Fmoc protecting group with moderately basic reaction conditions has been demonstrated, allowing for efficient addition of carbon-based nucleophiles to Fmoc-protected acyl iminium ions. nih.gov

Pyridine Ring Reactivity and Aromatic Transformations

The reactivity of the pyridine ring in 2-Cyano-5-(Fmoc-amino)pyridine derivatives is significantly influenced by the electronic properties of its substituents. The potent electron-withdrawing nature of the cyano group at the C-2 position, combined with the substituted amino group at C-5, renders the heterocyclic scaffold susceptible to a variety of chemical transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of electron-deficient aromatic systems, including pyridine derivatives. In the context of this compound, the pyridine ring is "activated" towards nucleophilic attack due to the presence of the C-2 cyano group, which significantly lowers the electron density of the ring, particularly at the positions ortho and para to it (C-3, C-4, and C-6).

The reaction generally proceeds when a suitable leaving group (L), such as a halide (Cl, Br) or a sulfonate, is present on the ring. A nucleophile (Nu:) attacks the electrophilic carbon atom bearing the leaving group, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the leaving group. For pyridinium ions, a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I has been observed in reactions with piperidine (B6355638), highlighting the exceptional ability of the cyano group to also function as a leaving group in certain contexts. rsc.org The direct displacement of a cyano group from 2- and 4-cyanopyridines by lithium amides has been reported as a viable route to aminopyridines. researchgate.net

The general pathway is illustrated below:

Figure 1: General scheme for Nucleophilic Aromatic Substitution (SNAr) on an activated pyridine ring.

Recent studies have also uncovered directed SNAr reactions, where a directing group can facilitate substitution at a specific position, such as ortho, without the need for a strong electron-withdrawing group on the substrate.

Metal-Catalyzed Transformations on the Pyridine Scaffold

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, significantly expanding the synthetic utility of pyridine derivatives. For a scaffold like this compound, these reactions typically require the presence of a halide (e.g., bromo or chloro) or triflate group to serve as the coupling partner.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for C-N bond formation, coupling aryl halides with a wide array of amines. libretexts.orgwikipedia.org A hypothetical 6-bromo derivative of this compound, for instance, could be coupled with various primary or secondary amines to introduce diverse substituents at the C-6 position. The reaction generally employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and has evolved over several "generations" to accommodate a broad substrate scope under increasingly mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: As one of the most widely used methods for C-C bond formation, the Suzuki reaction couples an organoboron reagent (like a boronic acid or ester) with a halide or triflate. nih.govresearchgate.net This reaction would allow for the introduction of aryl, heteroaryl, or alkyl groups onto the pyridine ring of a suitably halogenated this compound precursor. The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids. nih.govresearchgate.net Studies have shown that even aminopyridine substrates can undergo Suzuki coupling without the need for protecting the amine group. acs.org

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner (organoboron in Suzuki, or amine/amido complex in Buchwald-Hartwig), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound derivatives is essential for optimizing reaction conditions and predicting product outcomes.

Detailed Mechanistic Pathways of Key Reactions

Nucleophilic Aromatic Substitution (SNAr): For decades, the SNAr mechanism was universally described as a two-step addition-elimination process via a discrete Meisenheimer intermediate. springernature.com However, recent experimental and computational evidence has challenged this view, suggesting that many SNAr reactions, particularly on heterocyclic systems, proceed through a concerted mechanism. springernature.comnih.gov

Stepwise Mechanism: In this pathway, the nucleophile adds to the aromatic ring to form a resonance-stabilized, non-aromatic anionic σ-complex (Meisenheimer complex). This step is typically slow and rate-determining. In a second, faster step, the leaving group is expelled, restoring aromaticity.

Concerted Mechanism (cSNAr): In this pathway, bond formation with the incoming nucleophile and bond cleavage of the leaving group occur simultaneously through a single transition state. springernature.com There is no discrete intermediate. Computational studies suggest that for many heterocycles, including pyridines, concerted pathways are common. springernature.com The transition state in this mechanism can be viewed as a "Meisenheimer transition state," where the ring is non-aromatic and significant charge is delocalized. Reactions are thought to exist on a mechanistic continuum, with the specific pathway (stepwise, concerted, or borderline) depending on the stability of the potential Meisenheimer complex, the nature of the leaving group, and the electron-withdrawing capacity of the ring substituents. nih.gov

Buchwald-Hartwig Amination: The generally accepted catalytic cycle for this palladium-catalyzed amination involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. libretexts.orgwikipedia.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are crucial for distinguishing between mechanistic pathways. For SNAr reactions, the rate law is typically second order, being first order in both the aromatic substrate and the nucleophile.

Rate = k [Substrate] [Nucleophile]

By measuring the second-order rate constants (k) for a series of reactions with different nucleophiles, a Brønsted-type plot (log k vs. pKa of the nucleophile's conjugate acid) can be constructed. The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the degree of C-N bond formation in the rate-determining transition state. A study on the reaction of methoxy-nitropyridines with secondary amines yielded linear Brønsted plots with βnuc values around 0.5, indicating a mechanism where the first step (nucleophilic attack) is rate-determining. researchgate.net

The table below presents hypothetical kinetic data, modeled after published findings for similar systems, illustrating how reaction rates vary with the basicity of the amine nucleophile. researchgate.net

| Nucleophile | pKa of Conjugate Acid | Relative Second-Order Rate Constant (k_rel) |

|---|---|---|

| Morpholine (B109124) | 8.33 | 1.00 |

| Piperidine | 11.12 | 17.5 |

| Pyrrolidine | 11.27 | 21.2 |

This interactive table demonstrates that as the basicity (and generally, the nucleophilicity) of the amine increases, the reaction rate constant for nucleophilic aromatic substitution also increases significantly.

Computational Chemistry Approaches to Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and selectivity of pyridine derivatives. researchgate.netnih.gov DFT calculations allow for the detailed exploration of reaction potential energy surfaces. researchgate.net

Key applications include:

Mechanism Elucidation: By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the entire reaction pathway. This allows for the differentiation between stepwise and concerted SNAr mechanisms by determining whether a stable Meisenheimer complex exists as a true intermediate or if the reaction proceeds through a single transition state. springernature.comresearchgate.net

Reactivity Prediction: DFT can be used to calculate various electronic properties and reactivity indices. The molecular electrostatic potential (MEP) map, for example, visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For an activated pyridine ring, MEP maps would show significant positive potential (electrophilicity) at the carbon atoms susceptible to nucleophilic attack. researchgate.net Global reactivity descriptors, such as chemical hardness and the global electrophilicity index (ω), can also be calculated to quantify and compare the reactivity of different substrates. researchgate.netrsc.org

Kinetic Parameter Calculation: Activation energies (ΔG‡) can be computed from the energy difference between the reactants and the transition state, providing theoretical estimates of reaction rates that can be compared with experimental kinetic data. researchgate.netrsc.org

These computational approaches provide a molecular-level understanding that complements experimental findings, enabling more accurate predictions of chemical behavior and guiding the design of new synthetic routes.

Synthetic Utility and Research Applications

As a Key Building Block in Advanced Organic Synthesis

The compound serves as a foundational element for the creation of more elaborate molecular architectures. Its pyridine (B92270) core is a common motif in pharmacologically active compounds, and the cyano and amino functionalities provide handles for a variety of chemical transformations. nih.gov

The pyridine ring is a privileged scaffold in medicinal chemistry. nih.gov The reactivity of the cyano group in 2-Cyano-5-(Fmoc-amino)pyridine allows for its participation in cyclization reactions to form fused heterocyclic systems. For instance, cyanated heterocycles can be synthesized through electrochemically mediated annulation processes. nih.gov The amino group, once deprotected, can be acylated, alkylated, or used as a nucleophile in the construction of larger, more complex heterocyclic structures. This has led to the synthesis of various substituted pyridines and spiro[indole-3,4′-pyridine] derivatives, some of which exhibit interesting biological activities. mdpi.comnih.govnih.gov

The Fmoc-protected amino group makes this compound an ideal non-canonical amino acid surrogate for incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). uci.edunih.govchempep.com This allows for the introduction of a pyridine moiety into the peptide backbone, which can influence the peptide's conformation, stability, and biological activity. The ability to create peptides with unnatural amino acids is critical for developing peptidomimetics with enhanced therapeutic properties.

Table 1: Key Aspects of Fmoc Solid-Phase Peptide Synthesis (SPPS)

| Feature | Description |

|---|---|

| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin). bachem.com |

| Protecting Group | The Fmoc group protects the alpha-amino group of the incoming amino acid. altabioscience.com |

| Deprotection | The Fmoc group is removed by a base, typically piperidine (B6355638) in DMF, to allow for the next coupling reaction. uci.edu |

| Coupling | The carboxyl group of the incoming Fmoc-amino acid is activated to form a peptide bond with the deprotected amino group of the resin-bound peptide. |

| Cleavage | Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. |

Role in Biocompatible Chemical Ligation Strategies

Chemical ligation techniques are powerful tools for synthesizing large peptides and proteins and for creating bioconjugates. The reactivity of the cyano group in this compound is particularly well-suited for such applications.

Macrocyclic peptides often exhibit improved stability, binding affinity, and cell permeability compared to their linear counterparts. nih.gov The reaction between a nitrile (like the one in this compound) and a thiol, such as the side chain of a cysteine residue, can be used to cyclize peptides. This reaction proceeds under mild, biocompatible conditions to form a stable thiazoline (B8809763) linkage. For example, peptides containing an N-terminal cysteine and an unnatural amino acid with a 2-cyanopyridyl group can spontaneously cyclize in aqueous solution at neutral pH. anu.edu.au This strategy provides a robust method for creating cyclic peptides with potential therapeutic applications. nih.govqyaobio.comspringernature.com

Table 2: Research Findings on Peptide Macrocyclization

| Study Focus | Key Findings |

|---|---|

| Biocompatible Macrocyclization | Peptides with an N-terminal cysteine and 3-(2-cyano-4-pyridyl)alanine spontaneously cyclize at neutral pH. anu.edu.au |

| Inhibitor Development | A cyclized peptide substrate of the Zika virus NS2B-NS3 protease demonstrated high affinity and proteolytic stability. anu.edu.au |

| Solid-Phase Synthesis | Fmoc-protected 3-(2-cyano-4-pyridyl)alanine can be readily incorporated into peptides via standard Fmoc SPPS. anu.edu.au |

The selective reactivity of the cyano group with nucleophiles like thiols allows for the site-specific labeling and modification of biomolecules. This is a cornerstone of bioconjugation chemistry. By incorporating this compound into a peptide or protein, a unique chemical handle is introduced that can be selectively targeted for the attachment of fluorescent dyes, drugs, or other molecular probes. This enables the creation of sophisticated bioconjugates for a wide range of applications in chemical biology, from studying protein function to developing targeted drug delivery systems. Native chemical ligation (NCL) is a prominent method for the synthesis of proteins, often utilizing peptide thioesters prepared via Fmoc-based SPPS. researchgate.netdeakin.edu.augoogle.com

Contributions to Catalysis and Methodology Development

The strategic placement of a cyano group, a protected amine, and the inherent electronic properties of the pyridine ring in this compound make it a molecule of interest in the development of novel synthetic methodologies and potentially in the field of catalysis. While direct applications in catalysis are not extensively documented in peer-reviewed literature, its structural features suggest potential utility in specialized areas of chemical synthesis.

Use in Organocatalysis or Ligand Design Research

The unique electronic and structural characteristics of this compound lend themselves to exploration in organocatalysis and ligand design. The pyridine nitrogen, with its lone pair of electrons, can act as a Lewis base or a binding site for metal coordination. The electron-withdrawing nature of the 2-cyano group can modulate the basicity and nucleophilicity of the pyridine nitrogen, influencing its catalytic activity or its properties as a ligand.

In the context of organocatalysis, aminopyridine derivatives are known to function as effective catalysts for a variety of organic transformations. The amino group at the 5-position, once deprotected, could be further functionalized to introduce chiral moieties or other catalytic functionalities. The Fmoc protecting group allows for the strategic unveiling of the amino group at a desired stage of a synthetic sequence, enabling the construction of more complex catalytic systems.

For ligand design, the bidentate potential of the molecule, involving the pyridine nitrogen and the nitrile nitrogen, could be exploited for the synthesis of novel metal complexes. The electronic properties imparted by the cyano and amino substituents would influence the stability and reactivity of the resulting metal centers, making them potentially useful in various catalytic applications. Research in this area would involve the synthesis of metal complexes and the evaluation of their catalytic efficacy in reactions such as cross-coupling, hydrogenation, or oxidation.

Development of Novel Reaction Conditions, including Microwave-Assisted Synthesis

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemical research. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enhance product purity.

The synthesis and transformations of pyridine derivatives, including those with cyano and amino functionalities, have been shown to be amenable to microwave irradiation. Microwave energy can significantly shorten reaction times for processes such as nucleophilic aromatic substitution, cross-coupling reactions, and the formation of heterocyclic rings.

The development of novel reaction conditions for this compound could also involve exploring its reactivity in multicomponent reactions under microwave irradiation, a strategy that has proven effective for the rapid construction of complex heterocyclic scaffolds.

Advanced Analytical Research Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for probing the molecular structure of 2-Cyano-5-(Fmoc-amino)pyridine, confirming the presence of specific functional groups, and assigning the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure by mapping the chemical environment of each hydrogen and carbon atom.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the three main components of the molecule: the 5-aminopyridine ring, the cyano group's electronic influence, and the fluorenylmethoxycarbonyl (Fmoc) protecting group. The aromatic region would be complex, containing signals for the pyridine (B92270) ring protons and the eight protons of the fluorenyl group. The pyridine protons are expected to appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing cyano group and the electron-donating amide linkage. The protons of the Fmoc group typically appear in the range of 7.30-7.80 ppm. Aliphatic protons from the Fmoc group's methylene (B1212753) (CH₂) and methine (CH) groups would be visible at approximately 4.2-4.5 ppm.

¹³C NMR Analysis: The carbon NMR spectrum complements the ¹H NMR data. It will show characteristic signals for the nitrile carbon (around 115-120 ppm), the carbamate (B1207046) carbonyl carbon (around 156 ppm), and the various aromatic and aliphatic carbons of the pyridine and Fmoc moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine CH | 8.0 - 8.8 | 110 - 155 |

| Cyano (C≡N) | - | ~118 |

| Fmoc Aromatic CH | 7.30 - 7.80 | 120 - 144 |

| Fmoc CH | ~4.5 | ~47 |

| Fmoc CH₂ | ~4.3 | ~67 |

| Carbamate C=O | - | ~156 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis. For this compound (C₂₁H₁₅N₃O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy.

The expected exact mass of the molecular ion [M+H]⁺ would be calculated from its molecular formula. Electrospray ionization (ESI) is a common soft ionization technique used for such molecules. Under ESI-MS/MS (tandem mass spectrometry), the molecule would undergo collision-induced dissociation, leading to predictable fragmentation patterns. A primary fragmentation pathway would involve the cleavage of the Fmoc group, a characteristic loss for Fmoc-protected compounds. Other fragments would arise from the cleavage of the pyridine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 354.12 |

| [M-C₁₅H₁₁O₂]⁺ | Loss of Fmoc group | 132.05 |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. A sharp, intense peak around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The carbamate linkage would give rise to a strong C=O stretching vibration around 1710-1730 cm⁻¹ and an N-H stretching band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and fluorenyl rings would appear above 3000 cm⁻¹.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The Fmoc group is a strong chromophore, exhibiting intense absorbance maxima typically around 265 nm and 301 nm. These characteristic absorption bands are often used for the quantification of Fmoc-protected compounds during reaction monitoring.

Chromatographic Techniques for Purity and Reaction Analysis

Chromatographic methods are essential for separating the target compound from impurities and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. scispace.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA).

The purity of a sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The strong UV absorbance of the Fmoc group makes UV detection a highly sensitive method for this analysis. phenomenex.commerckmillipore.com HPLC can also be used to track the progress of a reaction by monitoring the disappearance of starting materials and the appearance of the product over time.

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) and Preparative Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used for qualitatively monitoring reaction progress. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots can be visualized under a UV lamp, where the Fmoc group's fluorescence allows for easy detection. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, a chemist can quickly assess the status of the reaction.

Preparative Chromatography: When purification of the crude product is necessary, preparative column chromatography is often used. This technique operates on the same principles as TLC but on a much larger scale. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system is passed through to elute the components. Fractions are collected and analyzed (often by TLC) to isolate the pure this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is a premier, non-destructive analytical technique for determining the precise atomic and molecular structure of a crystalline solid. creative-biostructure.com This method provides unambiguous information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, which are crucial for rationalizing the chemical and physical properties of a compound. carleton.edurigaku.com

For this compound, obtaining a diffraction-quality single crystal is the prerequisite step. researchgate.net Once a suitable crystal is grown, it is exposed to a beam of X-rays. The resulting diffraction pattern of scattered X-rays is collected and analyzed to generate an electron density map of the molecule. creative-biostructure.com This map is then used to build and refine a detailed three-dimensional model of the molecular structure.

A crystallographic study of this compound would yield precise data on several key structural features. Of significant interest would be the conformation of the bulky fluorenylmethoxycarbonyl (Fmoc) group relative to the pyridine ring. The analysis would also confirm the planarity of the pyridine ring and the geometry of the cyano and amino substituents. Furthermore, the data would reveal how individual molecules pack together in the crystal lattice, highlighting important non-covalent interactions such as hydrogen bonds and π-π stacking, which can influence the compound's stability and solubility.

Table 1: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Yielded |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |

| Bond Lengths | Determines the precise distances between bonded atoms (e.g., C-C, C-N, C=N). |

| Bond Angles | Reveals the angles formed between three connected atoms, defining the molecule's geometry. |

| Torsional Angles | Describes the conformation of the molecule, particularly the orientation of the Fmoc group relative to the pyridine ring. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces like hydrogen bonding and π-π stacking that dictate crystal packing. |

| Absolute Configuration | Unambiguously determines the stereochemistry at chiral centers, if present. |

Advanced Techniques for In Situ Mechanistic Studies

Understanding the reaction mechanisms of this compound, such as its role in synthesis or the cleavage of the Fmoc protecting group, requires monitoring the transformation in real-time. In situ analytical techniques are powerful tools for this purpose, as they allow for the observation of reactive intermediates and the collection of kinetic data without disturbing the reaction system. lehigh.edumpg.de

Several advanced spectroscopic methods are well-suited for the in situ study of reactions involving this compound.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be performed directly on a reacting sample within an NMR tube. acs.orgiastate.edu This technique allows for the continuous monitoring of the disappearance of reactants and the appearance of products over time. wiley.com For this compound, this could be used to study the kinetics of the Fmoc deprotection step, which is typically achieved using a base like piperidine (B6355638). mostwiedzy.pl By tracking the changes in the characteristic NMR signals of the Fmoc group and the pyridine backbone, a detailed kinetic profile of the reaction can be constructed. iastate.edu

In Situ Raman Spectroscopy: Raman spectroscopy is another valuable technique for real-time reaction monitoring, as it provides information about molecular vibrations. mt.com It is non-destructive and can be implemented using fiber-optic probes immersed directly into the reaction vessel. acs.orgnih.gov This method would be particularly useful for observing changes in the cyano (C≡N) stretching frequency or vibrations associated with the pyridine ring and the carbonyl group of the Fmoc moiety as a reaction proceeds. springernature.com

UV-Vis Spectroscopy: The cleavage of the Fmoc group from an amine releases a dibenzofulvene-piperidine adduct, which is a strong chromophore with a distinct UV absorbance. mostwiedzy.pl This property is widely exploited for the real-time monitoring of solid-phase peptide synthesis. tec5usa.comrsc.org By continuously measuring the UV-Vis absorbance of the reaction solution at the specific wavelength of the adduct (around 301 nm), the rate of deprotection can be accurately quantified. rsc.org This provides a direct measure of the reaction kinetics.

Table 2: Application of In Situ Techniques for Mechanistic Studies of this compound

| Technique | Type of Information | Application Example |

| In Situ NMR Spectroscopy | Structural information on reactants, products, and intermediates; concentration changes over time. | Monitoring the kinetics of Fmoc group cleavage by tracking specific proton or carbon signals. |

| In Situ Raman Spectroscopy | Changes in molecular vibrations, identification of functional groups, and monitoring of polymorphs. | Observing the disappearance of the Fmoc carbonyl stretch and changes in the cyanopyridine ring vibrations during a reaction. |

| In Situ UV-Vis Spectroscopy | Quantification of chromophoric species, reaction progress, and kinetic rate determination. | Quantifying the rate of Fmoc deprotection by measuring the formation of the dibenzofulvene-piperidine adduct. |

Future Research Directions and Emerging Trends

Development of Novel and Green Synthetic Strategies for Enhanced Efficiency

Future synthetic research will likely prioritize the development of more efficient, economical, and environmentally benign methods for preparing 2-Cyano-5-(Fmoc-amino)pyridine and its analogs. A significant trend in organic synthesis is the adoption of green chemistry principles to minimize waste and energy consumption.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of pyridine (B92270) derivatives. nih.govacs.org Applying microwave irradiation to the synthesis of functionalized pyridines can reduce reaction times from hours to mere minutes. acs.orgresearchgate.net

One-Pot Multicomponent Reactions (MCRs): MCRs offer a streamlined approach by combining multiple reaction steps into a single operation, which increases efficiency and reduces solvent waste. nih.govresearchgate.net Designing a one-pot synthesis for this compound from simple precursors would represent a significant advancement.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, leading to better yields and safety profiles. This technology is particularly suited for optimizing the synthesis of complex heterocyclic compounds.

Alternative Solvents: The exploration of greener solvents, such as biphasic systems or water, can significantly reduce the environmental impact of the synthesis process. biosynce.com For instance, certain pyridine derivatives can be synthesized in systems that allow for easy separation and recycling of the solvent. biosynce.com

| Methodology | Typical Reaction Time | Reported Yields | Key Advantages |

|---|---|---|---|

| Conventional Heating | 6-9 hours researchgate.net | 71%-88% researchgate.net | Established and widely used |

| Microwave-Assisted Synthesis | 2-7 minutes nih.govacs.org | 82%-94% nih.govacs.org | Rapid, high yield, pure products nih.govacs.orgresearchgate.net |

| Ultrasound Technology | 1-3 hours acs.org | Variable | Simple procedure, alternative to traditional methods acs.org |

Exploration of Undiscovered Reactivity Profiles of the Cyano-Pyridine-Amino System

The interplay between the cyano, Fmoc-protected amino, and pyridine nitrogen functionalities in this compound presents a rich landscape for discovering novel chemical transformations. While the individual reactivities of these groups are known, their combined influence within this specific molecular architecture is not fully understood.

Future research could investigate:

Reactions of the Cyano Group: Beyond its role as a precursor to amides or carboxylic acids, the cyano group can participate in various cycloaddition reactions and act as a directing group for metallation. researchgate.net Its electron-withdrawing nature significantly influences the reactivity of the pyridine ring. nih.gov

Post-Deprotection Reactivity of the Amino Group: Once the Fmoc protecting group is removed, the resulting 5-amino-2-cyanopyridine becomes a versatile intermediate for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netchemimpex.com

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a key area of sustainable chemistry that avoids the need for pre-functionalized starting materials. rsc.org Research into the regioselective C-H activation of the positions ortho and meta to the existing substituents could unlock new synthetic pathways to complex pyridine derivatives. rsc.org

Reactivity with Radicals: Studies on the reaction of similar pyridine systems with radicals, such as the CN radical, have shown that addition reactions are favored. frontiersin.org Exploring the radical chemistry of this compound could lead to new methods for derivatization.

Expansion into New Areas of Chemical Biology and Materials Science

The structural motifs present in this compound make it an attractive candidate for applications beyond traditional organic synthesis. The pyridine core is a common feature in pharmaceuticals and bioactive molecules, while the combination of functional groups offers handles for incorporation into larger systems. rsc.orgrsc.org

Potential areas for expansion include:

Medicinal Chemistry: The 2-amino-3-cyanopyridine (B104079) scaffold is a known pharmacophore with a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netekb.eg After deprotection, the amino group can be further functionalized to generate libraries of compounds for drug discovery screening. Pyridine derivatives have been investigated as inhibitors of various kinases and enzymes. ekb.egdrugbank.com

Materials Science: Pyridine-containing polymers and coordination polymers are gaining interest for applications in gas storage, separation, and catalysis. biosynce.com The functional groups on this compound could serve as points for polymerization or for coordination to metal centers, leading to novel materials with tailored properties. biosynce.comchemimpex.com For example, it could be used to create advanced polymers and coatings with enhanced durability. chemimpex.com

Bioconjugation: The protected amino group allows for selective deprotection and subsequent conjugation to biomolecules, such as peptides or proteins, enabling the development of probes or targeted therapeutic agents.

Computational Design and Prediction of Novel Derivatives and Their Reactivity

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. In silico methods can be used to predict the properties and reactivity of derivatives of this compound, guiding experimental efforts.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of novel derivatives, helping to prioritize synthetic targets. nih.gov

Molecular Docking: Docking simulations can predict the binding modes of derivatives with biological targets like enzymes or receptors, providing insights into their potential mechanism of action. nih.govnih.gov This is particularly relevant for designing new anticancer agents or enzyme inhibitors. nih.govnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the druglikeness of new compounds early in the design process. nih.govresearchgate.net

Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure and predict the reactivity of the molecule, identifying sites susceptible to electrophilic or nucleophilic attack and guiding the design of new reactions. nih.gov

| Computational Method | Application | Predicted Outcome/Insight |

|---|---|---|

| 3D-QSAR | Predicting potential inhibitory activity against therapeutic targets. nih.gov | Identification of key structural features for biological activity. |

| Molecular Docking | Investigating binding interactions with protein active sites. nih.gov | Prediction of binding affinity and mechanism of inhibition. nih.gov |

| ADME/Tox Screening | In silico evaluation of pharmacokinetic properties. nih.govresearchgate.net | Assessment of drug-likeness and potential toxicity. |

| DFT Calculations | Defining sites of chemical reactivity. nih.gov | Understanding electronic properties and reaction mechanisms. |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Diazotization | HCl, NaNO₂, 0–5°C | 85–90% | |

| Coupling | Ethanol, RT, 2–4 hrs | 69% | |

| Recrystallization | Ethanol, slow evaporation | ≥95% |

Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

¹H-NMR : Assigns proton environments (e.g., δ 3.06 ppm for methyl groups, δ 7.84–8.19 ppm for aromatic protons) .

X-ray Crystallography : Resolves molecular geometry (e.g., monoclinic P2₁/c space group, a = 17.755 Å, b = 7.240 Å) and hydrogen-bonding networks (e.g., R₂²(8) and R₂²(16) motifs) .

UV-Vis Spectroscopy : Identifies charge-transfer transitions (λmax ~461 nm in dioxane) relevant to nonlinear optical (NLO) properties .

Note : For crystallography, use SHELX programs (SHELXL for refinement, SHELXS for structure solution) .

Advanced Research Questions

How can researchers optimize coupling efficiency in diazonium reactions for higher yields?

Methodological Answer:

Low yields in coupling reactions often arise from:

- pH instability : Maintain pH 4–6 to stabilize diazonium intermediates .

- Steric hindrance : Use electron-rich aromatic amines (e.g., N-methyl-N-(2-hydroxyethyl)aniline) to enhance reactivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF/DCM mixtures) improve solubility of Fmoc-protected intermediates .

Q. Table 2: Troubleshooting Coupling Reactions

What structural features enhance nonlinear optical (NLO) activity in this compound derivatives?

Methodological Answer:

The compound exhibits a push-pull architecture:

- Donor : N-methyl-N-(2-hydroxyethyl)amino group.

- Acceptor : Cyano group on pyridine .

Key structural parameters influencing NLO activity: - Planarity : N1 atom sp² hybridization enables π-conjugation (bond lengths: C-N = 1.34 Å, C-C = 1.39 Å) .

- Dipole moment : Ground-state dipole moment (µg = 8.16 D) and Δµ (12.5 D) correlate with quadratic hyperpolarizability (β₀ = 69 × 10⁻³⁰ esu) .

Q. Table 3: NLO Performance Metrics

| Parameter | Value | Reference |

|---|---|---|

| λmax (dioxane) | 461.3 nm | |

| µgβ₀ product | 566 × 10⁻⁴⁸ esu | |

| HOMO-LUMO gap | ~3.2 eV (calculated) |

How do crystal packing interactions influence material properties?

Methodological Answer:

X-ray data reveal:

- Hydrogen bonding : O–H···N interactions (2.89 Å) form 1D chains along the (b+c) axis .

- π-π stacking : Aromatic C–H···N contacts (3.12 Å) stabilize the lattice, critical for piezoelectric behavior .

- Helical packing : Compression along the b-axis (pitch = 7.240 Å) enhances thermal stability (mp = 166°C) .

Note : Use SHELXL for refining weak interactions and validating packing motifs .

Data Contradictions & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.